5-Fluorouracil-15N2
Overview
Description
5-Fluorouracil-15N2 is a stable isotope-labeled compound of 5-fluorouracil, a pyrimidine analog used primarily as an anti-cancer agent. This compound is labeled with two nitrogen-15 isotopes, making it useful in various research applications, particularly in the fields of pharmacokinetics and pharmacodynamics. 5-Fluorouracil itself is known for its ability to interfere with the synthesis of deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), thereby inhibiting cell proliferation .
Mechanism of Action
Target of Action
5-Fluorouracil-15N2, also known as 5-FU, is a pyrimidine analog that primarily targets thymidylate synthase (TS) . TS plays a crucial role in DNA synthesis by converting deoxyuridylic acid to thymidylic acid . By inhibiting TS, 5-FU interferes with DNA synthesis and disrupts cell proliferation .
Mode of Action
The main mechanism of action of 5-FU involves the formation of a covalently bound ternary complex . This complex is formed by the binding of the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to TS . This binding inhibits the function of TS, thereby disrupting DNA synthesis .
Biochemical Pathways
5-FU affects pyrimidine synthesis by inhibiting TS, which results in the depletion of intracellular dTTP pools . This disruption of pyrimidine synthesis leads to the misincorporation of fluoronucleotides into RNA and DNA, further inhibiting their normal function . The affected pathways and their downstream effects include cell apoptosis, autophagy, and epithelial–mesenchymal transition .
Pharmacokinetics
The pharmacokinetics of 5-FU is characterized by its poor and erratic bioavailability after oral administration . It has a short biological half-life and an obvious peak-valley phenomenon, leading to the frequent requirement for administration . The variability in steady-state plasma concentrations of 5-FU during protracted venous infusion (PVI) is considerably less than previously reported .
Result of Action
The molecular and cellular effects of 5-FU’s action are primarily cytotoxic. It induces apoptosis, or programmed cell death, in cancer cells . Clinically, 5-FU is used in the treatment of various types of cancers, including colorectal and breast cancers, and cancers of the aerodigestive tract . Its use has led to improved overall and disease-free survival of patients with resected stage III colorectal cancer .
Action Environment
The action, efficacy, and stability of 5-FU can be influenced by various environmental factors. It’s important to note that the effectiveness of 5-FU can be affected by the development of drug resistance, which remains a significant limitation to its clinical use .
Biochemical Analysis
Biochemical Properties
5-Fluorouracil-15N2 plays a crucial role in biochemical reactions, particularly in the inhibition of thymidylate synthase, an enzyme essential for DNA synthesis. By inhibiting thymidylate synthase, this compound disrupts the production of thymidine monophosphate, leading to a depletion of thymidine triphosphate (dTTP) and subsequent DNA damage . Additionally, this compound can be incorporated into RNA, interfering with RNA processing and function . The compound interacts with various biomolecules, including ribonucleotide reductase and dihydropyrimidine dehydrogenase, affecting nucleotide metabolism and drug catabolism .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It induces apoptosis in cancer cells by incorporating into RNA and DNA, leading to the disruption of essential cellular functions . The compound also affects cell signaling pathways, such as the p53 pathway, which is involved in cell cycle regulation and apoptosis . Furthermore, this compound influences gene expression by inhibiting the synthesis of thymidylate synthase and other key enzymes . In endothelial cells and cardiomyocytes, this compound induces autophagy and reactive oxygen species (ROS) production, contributing to its cytotoxic effects .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions and processes. The compound inhibits thymidylate synthase by forming a stable complex with the enzyme and its cofactor, 5,10-methylenetetrahydrofolate . This inhibition leads to the depletion of dTTP and the accumulation of deoxyuridine monophosphate (dUMP), causing DNA damage and cell death . Additionally, this compound is incorporated into RNA, disrupting RNA processing and function . The compound also affects the activity of ribonucleotide reductase, further impacting nucleotide metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. The compound has a relatively short biological half-life, leading to rapid degradation and the need for frequent administration . Studies have shown that the pharmacokinetic properties of this compound can be modulated through cocrystallization techniques, which alter its solubility and dissolution rates . Long-term effects of this compound on cellular function include sustained DNA damage, apoptosis, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth with minimal toxicity . At high doses, this compound can cause severe toxic effects, including myelosuppression, gastrointestinal toxicity, and reproductive toxicity . Studies have shown that the toxicity of this compound is dose-dependent and can be mitigated by adjusting the dosage and administration schedule .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to nucleotide metabolism. The compound is metabolized by dihydropyrimidine dehydrogenase into inactive metabolites, which are further processed by other enzymes . Additionally, this compound is converted into active metabolites, such as 5-fluoro-2’-deoxyuridine monophosphate (FdUMP), which inhibit thymidylate synthase . The compound also affects the levels of various metabolites, including dTTP and dUMP, impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound enters cells via facilitated transport, active transport, passive diffusion, and endocytosis . Once inside the cell, this compound is distributed to different cellular compartments, including the nucleus and cytoplasm . The compound interacts with transporters and binding proteins, affecting its localization and accumulation within cells .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and RNA processing . Additionally, this compound can be found in the cytoplasm, where it interacts with ribonucleotide reductase and other enzymes involved in nucleotide metabolism . The localization of this compound is influenced by targeting signals and post-translational modifications, which direct the compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorouracil-15N2 typically involves the incorporation of nitrogen-15 isotopes into the pyrimidine ring of 5-fluorouracil. One common method involves the reaction of fluorinated pyrimidine precursors with nitrogen-15 labeled ammonia or amines under controlled conditions. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the incorporation of the isotopes .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity nitrogen-15 labeled reagents and advanced purification techniques to ensure the final product’s quality and isotopic purity. The production process is designed to be efficient and cost-effective, meeting the demands of pharmaceutical and research industries .
Chemical Reactions Analysis
Types of Reactions
5-Fluorouracil-15N2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the compound into its oxidized form, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reducing agents like sodium borohydride.
Substitution: This involves the replacement of the fluorine atom with other substituents, typically using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in polar solvents.
Major Products Formed
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
5-Fluorouracil-15N2 has a wide range of scientific research applications:
Chemistry: Used as a tracer in studies involving the metabolism and degradation of fluorinated pyrimidines.
Biology: Employed in research on DNA and RNA synthesis and the effects of fluorinated compounds on cellular processes.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the distribution, metabolism, and excretion of 5-fluorouracil in the body.
Industry: Applied in the development of new anti-cancer drugs and in quality control processes for pharmaceutical products
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: The non-labeled version of the compound, widely used in cancer treatment.
5-Fluorouracil-13C,15N2: Another stable isotope-labeled variant, incorporating carbon-13 and nitrogen-15 isotopes.
Capecitabine: An oral prodrug of 5-fluorouracil, used in chemotherapy
Uniqueness
5-Fluorouracil-15N2 is unique due to its dual nitrogen-15 labeling, which makes it particularly useful in detailed mechanistic studies and in tracing metabolic pathways. This isotopic labeling provides enhanced sensitivity and specificity in analytical techniques like mass spectrometry, making it a valuable tool in both research and clinical settings .
Properties
IUPAC Name |
5-fluoro-(1,3-15N2)1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O2/c5-2-1-6-4(9)7-3(2)8/h1H,(H2,6,7,8,9)/i6+1,7+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHASVSINZRGABV-AKZCFXPHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)[15NH]C(=O)[15NH]1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584013 | |
Record name | 5-Fluoro(~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68941-95-7 | |
Record name | 5-Fluoro(~15~N_2_)pyrimidine-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60584013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Fluorouracil-15N2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.